N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide
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Overview
Description
N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Anticancer Potential
N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide derivatives have been studied for their potential as anticancer agents. In one study, novel derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, demonstrating significant cytotoxicity and topoisomerase IIα inhibitory activity, indicating a promising avenue for cancer treatment (Alam et al., 2016).
2. Corrosion Inhibition
Research involving Schiff base complexes of similar structures, including pyridin-3-yl piperidine derivatives, has shown their effectiveness in corrosion inhibition on mild steel. These compounds were effective in protecting steel surfaces from corrosion, suggesting their utility in industrial applications (Das et al., 2017).
3. Antibacterial Activity
Compounds with the this compound structure have been investigated for their antibacterial properties. A study highlighted the discovery of derivatives with potent inhibitory activity against bacterial phosphopantetheinyl transferase, a crucial enzyme for bacterial cell viability and virulence. These compounds showed significant antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (Foley et al., 2014).
4. Platelet Antiaggregating Activity
Certain derivatives of this compound have shown potential for platelet antiaggregating activity. This activity could have implications for developing new treatments for conditions related to blood clotting and cardiovascular health (Ranise et al., 1993).
5. Antimicrobial and Antifungal Activities
Research on 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamide, and chromeno[3,4-c]pyridines derived from similar compounds demonstrated notable antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial and antifungal agents (Salem et al., 2011).
6. Potential Antituberculosis Activity
Derivatives of this compound were designed and evaluated for their activity against Mycobacterium tuberculosis. Some compounds in this series showed promising results in inhibiting tuberculosis bacteria, indicating potential use in treating this infectious disease (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a piperidine derivative . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various targets depending on their specific structure . The exact interaction of this compound with its target(s) would need further investigation.
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways depending on their specific structure and target . The exact pathways affected by this compound would need further investigation.
Future Directions
Properties
IUPAC Name |
N-ethyl-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-15-13(17)16-9-4-3-7-12(16)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMLEJSHYKWWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCCCC1C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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